homocysteine](/img/structure/B13365061.png)
N-[(4-fluoro-3-methylphenyl)sulfonyl](methyl)homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a homocysteine backbone, with a fluorine and methyl group on the phenyl ring. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine typically involves multi-step organic reactions. One common method includes the sulfonylation of homocysteine with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler structures.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce desulfonylated compounds .
科学的研究の応用
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s stability and binding affinity to its targets .
類似化合物との比較
Similar Compounds
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide: Similar in structure but with a trifluoromethyl group instead of a methyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group and is used in similar synthetic applications.
Uniqueness
N-(4-fluoro-3-methylphenyl)sulfonylhomocysteine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a homocysteine moiety allows for versatile applications in various fields of research .
特性
分子式 |
C12H16FNO4S2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-[(4-fluoro-3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H16FNO4S2/c1-8-7-9(3-4-10(8)13)20(17,18)14-11(12(15)16)5-6-19-2/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16) |
InChIキー |
CFNFBTSEGBUPDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(CCSC)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


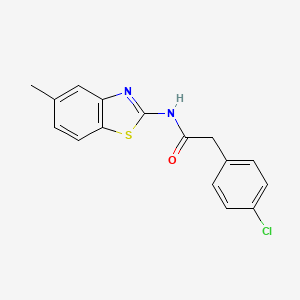


![4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)
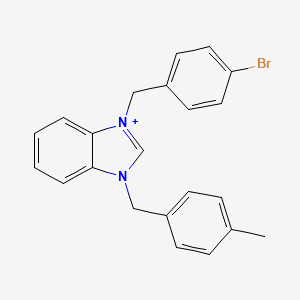
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)

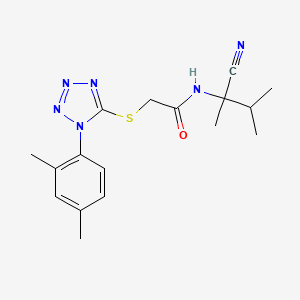
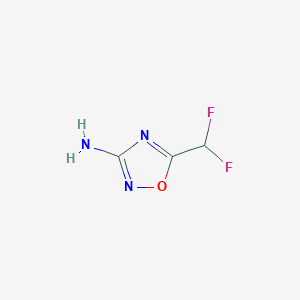
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)
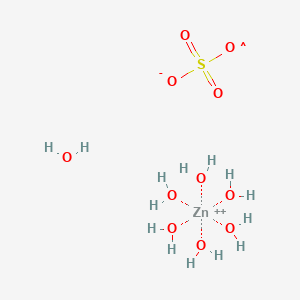
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365054.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B13365056.png)
